
1-Isocyanobuta-1,3-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanobuta-1,3-diyne is a chemical compound with the molecular formula C₅HN. It is characterized by the presence of an isocyano group (-NC) attached to a butadiyne backbone, which consists of two triple bonds in conjugation. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isocyanobuta-1,3-diyne can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiyne with an isocyanide source under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the isocyano group. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Isocyanobuta-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-Isocyanobuta-1,3-diyne has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: Used in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Isocyanobuta-1,3-diyne involves its ability to participate in various chemical reactions due to the presence of the isocyano group and conjugated triple bonds. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiyne: Lacks the isocyano group, making it less reactive in certain types of reactions.
1-Isocyano-2-butyne: Similar structure but with different positioning of the isocyano group.
1,4-Diisocyano-1,3-butadiyne: Contains two isocyano groups, leading to different reactivity and applications.
Uniqueness
1-Isocyanobuta-1,3-diyne is unique due to the combination of the isocyano group and conjugated triple bonds, which confer distinct reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
150767-65-0 |
|---|---|
Molecular Formula |
C5HN |
Molecular Weight |
75.07 g/mol |
IUPAC Name |
1-isocyanobuta-1,3-diyne |
InChI |
InChI=1S/C5HN/c1-3-4-5-6-2/h1H |
InChI Key |
STBDUUJTODBNPI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#C[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


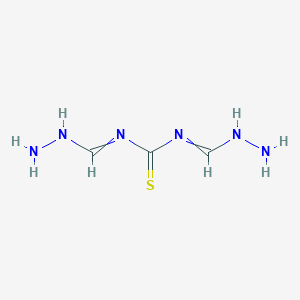
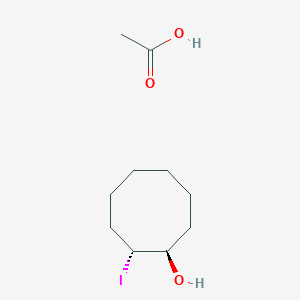
![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)
![2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine](/img/structure/B12549108.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
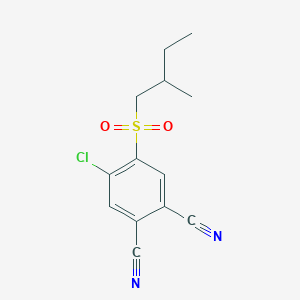


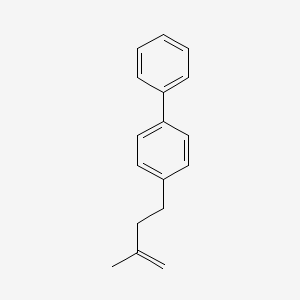
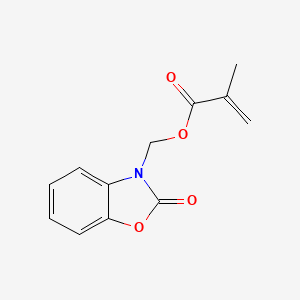
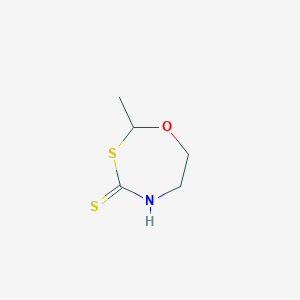
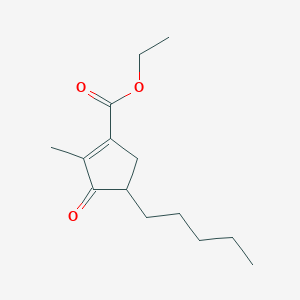
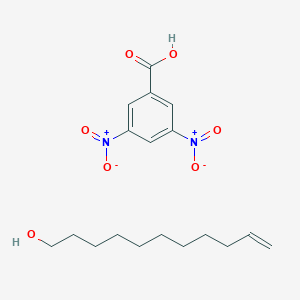
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
